molecular formula C20H25N3O4S B2774174 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide CAS No. 1251591-68-0

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide

Cat. No. B2774174
CAS RN: 1251591-68-0
M. Wt: 403.5
InChI Key: QLTNFMCXUGRAQJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a spirocyclic structure . It’s worth noting that compounds with a 1,4-dioxa-8-azaspiro[4.5]decane structure have been studied for their potential in the treatment of tuberculosis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of a spirocyclic structure. This structure involves a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a spiro[4.5]decane structure (a nine-membered ring with one quaternary carbon atom connected to two other rings) .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is part of a broader category of compounds that have been synthesized and structurally analyzed for various applications. For example, compounds with a similar structure have been synthesized using the Mannich reaction, which shows growth-regulating activity. The structure of these compounds has been confirmed through NMR spectroscopy, indicating their potential for further biological and chemical applications (Sharifkanov et al., 2001).

Chemical Reactions and Regioselectivity

Research into the chemical reactions and regioselectivity of similar compounds has revealed that acylation processes can produce various derivatives, depending on the base and acyl chloride used. Such studies provide insights into the synthesis of novel compounds with potential applications in medicinal chemistry and drug design (Koszytkowska-Stawińska et al., 2004).

Enantioselective Synthesis and Medicinal Chemistry

The enantioselective synthesis of bicyclic β-lactones via nucleophile-catalyzed aldol-lactonization demonstrates the versatility of compounds with a 1,4-dioxaspiro[4.5]dec structure in synthesizing activated aldol products. This process is vital for creating compounds with potential pharmacological applications, showcasing the importance of such chemical structures in medicinal chemistry (Nguyen et al., 2012).

Synthesis of Heterocyclic Compounds

Compounds with the 1,4-dioxaspiro[4.5]dec structure have been used to synthesize various heterocyclic compounds with potential applications in drug discovery. For example, novel syntheses have led to the creation of compounds showing significant antimicrobial activity, highlighting the utility of these structures in developing new therapeutics (Singh et al., 2021).

Anticancer and Antidiabetic Applications

Research into spirothiazolidines analogs has demonstrated the potential of compounds with 1,4-dioxaspiro[4.5]dec structures in anticancer and antidiabetic applications. This research underscores the compound's versatility and potential as a scaffold for developing novel therapeutic agents (Flefel et al., 2019).

Mechanism of Action

While the mechanism of action for this specific compound isn’t available, compounds with a similar 1,4-dioxa-8-azaspiro[4.5]decane structure have been studied for their potential in treating tuberculosis. They work by blocking the action of an enzyme called DprE1 that the tuberculosis bacteria use to make an important component of their cell wall. By blocking its action, the medicine is expected to kill the bacteria or prevent them from growing and multiplying .

properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-16-5-7-17(8-6-16)22-28(24,25)18-4-3-11-21-19(18)23-12-9-20(10-13-23)26-14-15-27-20/h3-8,11,22H,2,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTNFMCXUGRAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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